2-[2-(methoxymethyl)phenyl]acetonitrile
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Overview
Description
2-[2-(methoxymethyl)phenyl]acetonitrile is an organic compound with the molecular formula C10H11NO It is a nitrile derivative, characterized by the presence of a methoxymethyl group attached to a phenyl ring, which is further connected to an acetonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(methoxymethyl)phenyl]acetonitrile typically involves the reaction of 2-(methoxymethyl)benzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO). The reaction is carried out under reflux conditions to facilitate the substitution of the chloride group with the nitrile group, yielding the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the implementation of purification techniques such as distillation and crystallization to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-[2-(methoxymethyl)phenyl]acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like sodium hydride (NaH) or strong acids/bases can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-[2-(methoxymethyl)phenyl]acetonitrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[2-(methoxymethyl)phenyl]acetonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The nitrile group can act as a reactive site for further chemical modifications, enabling the compound to participate in diverse reactions.
Comparison with Similar Compounds
Similar Compounds
(2-methoxyphenyl)(phenyl)acetonitrile: Similar structure but with a phenyl group instead of a methoxymethyl group.
2-(2-(Methoxymethyl)phenyl)acetonitrile: Another isomer with slight structural variations.
Uniqueness
2-[2-(methoxymethyl)phenyl]acetonitrile is unique due to the presence of the methoxymethyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
408535-88-6 |
---|---|
Molecular Formula |
C10H11NO |
Molecular Weight |
161.2 |
Purity |
95 |
Origin of Product |
United States |
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